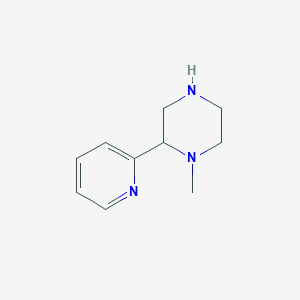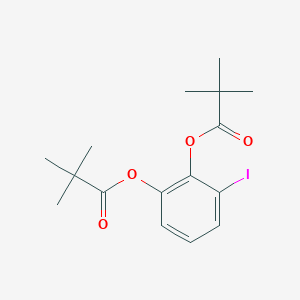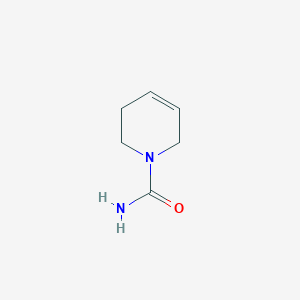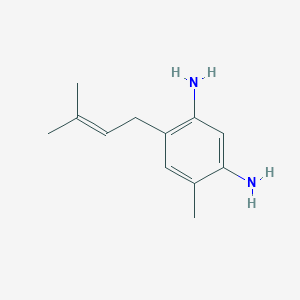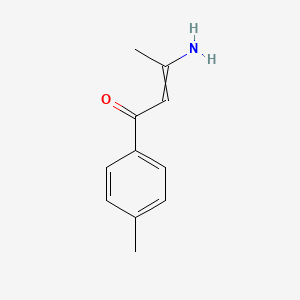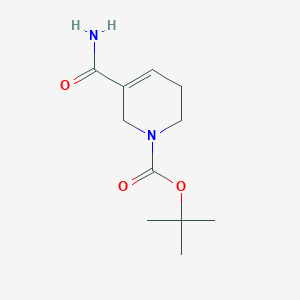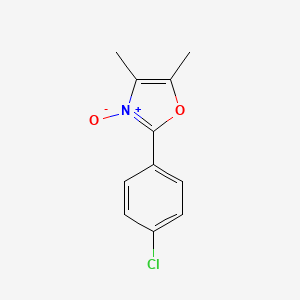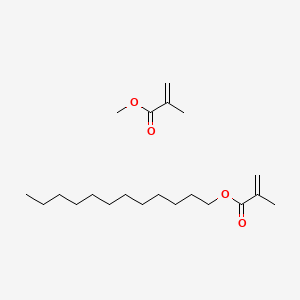
2-Propenoic acid, 2-methyl-, dodecyl ester, polymer with methyl 2-methyl-2-propenoate
描述
2-Propenoic acid, 2-methyl-, dodecyl ester, polymer with methyl 2-methyl-2-propenoate is a compound formed by the copolymerization of dodecyl methacrylate and methyl methacrylate. These compounds belong to the family of methacrylates, which are esters of methacrylic acid. Dodecyl methacrylate is known for its long alkyl chain, which imparts hydrophobic properties, while methyl methacrylate is a widely used monomer in the production of polymethyl methacrylate (PMMA), a transparent thermoplastic.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dodecyl methacrylate methylmethacrylate typically involves free radical polymerization. This process can be initiated using bifunctional initiators such as 1,1-di(tert-butylperoxy)cyclohexane. The polymerization is carried out in solvents like xylene at controlled temperatures to achieve high conversion rates and desired molecular weights . The reaction conditions, including the concentration of monomers and the type of initiator, significantly influence the polymerization kinetics and the properties of the resulting copolymer .
Industrial Production Methods
Industrial production of dodecyl methacrylate methylmethacrylate involves large-scale polymerization reactors where the monomers are mixed with initiators and solvents under controlled conditions. The process is optimized to ensure high yield and consistent quality of the copolymer. The use of advanced polymerization techniques, such as controlled or living polymerization, allows for the production of copolymers with defined molecular weights and narrow molecular weight distributions .
化学反应分析
Types of Reactions
2-Propenoic acid, 2-methyl-, dodecyl ester, polymer with methyl 2-methyl-2-propenoate undergoes various chemical reactions, including:
Radical Polymerization: Initiated by peroxides or azo compounds, leading to the formation of high molecular weight polymers.
Esterification: Reaction with acids to form esters, releasing alcohols and acids.
Oxidation and Reduction: Though less common, these reactions can modify the functional groups on the polymer chain.
Common Reagents and Conditions
Initiators: Bifunctional peroxides like 1,1-di(tert-butylperoxy)cyclohexane.
Solvents: Xylene, toluene, and other hydrocarbon solvents.
Conditions: Typically carried out at elevated temperatures (around 70°C) to facilitate the polymerization process.
Major Products
The primary product of these reactions is the copolymer of dodecyl methacrylate and methyl methacrylate, which exhibits properties such as hydrophobicity, flexibility, and transparency .
科学研究应用
2-Propenoic acid, 2-methyl-, dodecyl ester, polymer with methyl 2-methyl-2-propenoate has a wide range of applications in scientific research:
作用机制
The mechanism of action of dodecyl methacrylate methylmethacrylate involves the formation of copolymers through radical polymerization. The polymerization process is initiated by the decomposition of peroxides, generating free radicals that propagate the polymer chain. The molecular targets include the vinyl groups of the monomers, which undergo addition reactions to form long polymer chains . The pathways involved in the polymerization process include initiation, propagation, and termination steps, each influenced by the reaction conditions and the nature of the initiators .
相似化合物的比较
Similar Compounds
Methyl methacrylate: A common monomer used in the production of PMMA, known for its transparency and rigidity.
Butyl methacrylate: Similar to dodecyl methacrylate but with a shorter alkyl chain, resulting in different physical properties.
Ethyl methacrylate: Another methacrylate ester with applications in coatings and adhesives.
Uniqueness
2-Propenoic acid, 2-methyl-, dodecyl ester, polymer with methyl 2-methyl-2-propenoate is unique due to the combination of the long alkyl chain of dodecyl methacrylate and the versatile properties of methyl methacrylate. This combination imparts hydrophobicity, flexibility, and transparency to the copolymer, making it suitable for a wide range of applications in various fields .
属性
CAS 编号 |
28376-49-0 |
|---|---|
分子式 |
C21H38O4 |
分子量 |
354.5 g/mol |
IUPAC 名称 |
dodecyl 2-methylprop-2-enoate;methyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C16H30O2.C5H8O2/c1-4-5-6-7-8-9-10-11-12-13-14-18-16(17)15(2)3;1-4(2)5(6)7-3/h2,4-14H2,1,3H3;1H2,2-3H3 |
InChI 键 |
SNGHFIBJQSRXNP-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCOC(=O)C(=C)C.CC(=C)C(=O)OC |
物理描述 |
Beads with a methacrylate odor; [Lucite MSDS] |
相关CAS编号 |
30795-64-3 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
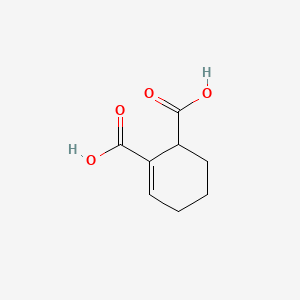
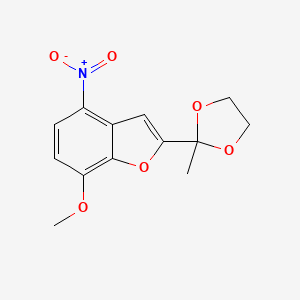

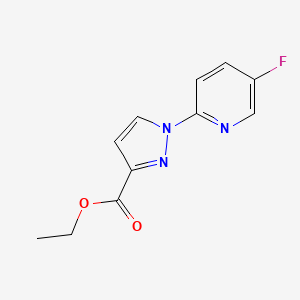
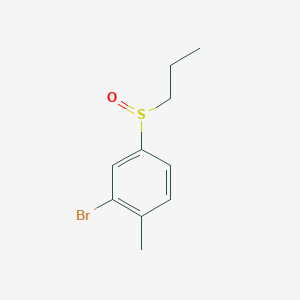
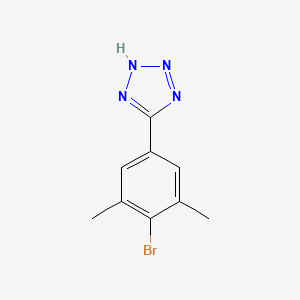
![3-[1-(3,5-Difluorophenyl)-2,2-dimethylpropylidene]azetidine](/img/structure/B8651781.png)
